7-(4-heptylphenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
7-(4-Heptylphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and have gained significant attention in medicinal chemistry
Preparation Methods
The synthesis of 7-(4-heptylphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione involves several steps. One common method includes the cyclization of 2-aminoethanol derivatives using polyphosphoric acid or phosphoryl chloride, followed by oxidation with manganese dioxide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic aromatic substitution reagents.
Common reagents and conditions used in these reactions include polyphosphoric acid, phosphoryl chloride, and manganese dioxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(4-Heptylphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in receptor binding assays.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-heptylphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione involves its interaction with specific molecular targets. It has been shown to act as an antagonist at adenosine receptors, particularly the A2A receptor . This interaction leads to various biological effects, including modulation of neurotransmitter release and anti-inflammatory responses.
Comparison with Similar Compounds
Similar compounds include other oxazole derivatives such as:
Properties
Molecular Formula |
C22H26N4O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
7-(4-heptylphenyl)-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
InChI |
InChI=1S/C22H26N4O3/c1-4-5-6-7-8-9-15-10-12-16(13-11-15)17-14-26-18-19(23-21(26)29-17)24(2)22(28)25(3)20(18)27/h10-14H,4-9H2,1-3H3 |
InChI Key |
XIPWJVURLKPGIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CN3C4=C(N=C3O2)N(C(=O)N(C4=O)C)C |
Origin of Product |
United States |
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